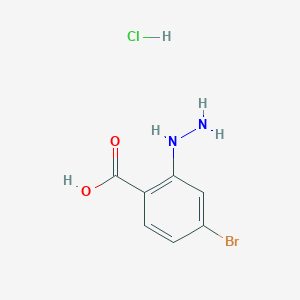

4-Bromo-2-hydrazinylbenzoic acid hydrochloride

説明

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 . It has a molecular weight of 267.51 . This compound is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 267.51 . The compound is stored in an inert atmosphere at room temperature .科学的研究の応用

Bioorthogonal Coupling Reactions

4-Bromo-2-hydrazinylbenzoic acid hydrochloride has been used in bioorthogonal coupling reactions. In a study by Ozlem Dilek et al. (2015), the compound, in combination with 2-formylphenylboronic acid, was used to form a stable product in neutral aqueous solution. This reaction was orthogonal to protein functional groups and could be useful for couplings under physiologically compatible conditions.

Synthesis of Novel Heterocyclic Compounds

Research by M. El-Hashash et al. (2015) highlights the use of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride in synthesizing a series of heterocyclic compounds, like aroylacrylic acids, pyridazinones, and furanones. These compounds were prepared for potential antibacterial activities, demonstrating the broad application of the chemical in synthesizing biologically active molecules.

Synthesis of Spirooxazines

4-Bromo-2-hydrazinylbenzoic acid hydrochloride was utilized in the synthesis of photochromic polymer materials. Yang Zhi-fan (2012) research demonstrates its use in creating N-methyl-5-carboxyl-9-hydroxyl spirooxazine and N-Carboxy ethyl-9'-hydroxy spirooxazine. These compounds, containing functional groups, can self-condense or graft onto different polymers for enhanced photochromic properties.

Synthesis of Antimicrobial Compounds

A study by Łukasz Popiołek and Anna Biernasiuk (2016) used hydrazide-hydrazones of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride to synthesize compounds with high bacteriostatic or bactericidal activity against Gram-positive bacteria, highlighting its potential in creating new antimicrobial agents.

Synthesis of Anticancer Drug Intermediates

4-Bromo-2-hydrazinylbenzoic acid hydrochloride is also instrumental in synthesizing key intermediates for anticancer drugs. In a study focused on thymidylate synthase inhibitors, Cao Sheng-li (2004) described the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a critical intermediate in certain anticancer drug syntheses, starting from compounds including 4-bromo-2-hydrazinylbenzoic acid hydrochloride.

Polymer Synthesis

In a study by Hanaa G. Attiya et al. (2022), 2-hydrazinylbenzo[d]thiazole, a derivative of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride, was used for the production of novel carrier polymers. These polymers demonstrated antibacterial activities and potential for anticancer applications.

Safety and Hazards

特性

IUPAC Name |

4-bromo-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTJBCCDBRFUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydrazinylbenzoic acid hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)